tert-Butyl N-(3-formylcyclopentyl)carbamate
CAS No.:
Cat. No.: VC16534558
Molecular Formula: C11H19NO3
Molecular Weight: 213.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H19NO3 |
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Molecular Weight | 213.27 g/mol |
IUPAC Name | tert-butyl N-(3-formylcyclopentyl)carbamate |
Standard InChI | InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h7-9H,4-6H2,1-3H3,(H,12,14) |
Standard InChI Key | QZIAFYMLFHEMJA-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCC(C1)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a cyclopentane ring substituted at the 3-position with a formyl group () and a carbamate group (). The carbamate functionality is further protected by a tert-butyl group, enhancing stability during synthetic procedures . The IUPAC name, tert-butyl -(3-formylcyclopentyl)carbamate, reflects this arrangement .
Spectroscopic and Computational Data
The compound’s SMILES representation (\text{CC(C)(C)OC(=O)NC1CCC(C1)C=O) and InChIKey () facilitate computational modeling and database searches. Key physicochemical properties include:
Property | Value | Source |
---|---|---|
Molecular Weight | 213.27 g/mol | |
Formula | ||
XLogP3 (Partition Coefficient) | 1.2 (estimated) | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 |
Synthesis and Industrial Production
Synthetic Pathways
The compound is typically synthesized via carbamate formation reactions. A plausible route involves:
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Cyclopentane Functionalization: Introduction of a formyl group to cyclopentane via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor.
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Carbamate Protection: Reaction of the resulting 3-formylcyclopentylamine with di-tert-butyl dicarbonate () under basic conditions .
This two-step strategy balances yield and purity, as evidenced by its commercial availability from suppliers like Parchem and Vulcanchem .
Industrial-Scale Considerations
Large-scale production requires optimization of:
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Solvent Systems: Polar aprotic solvents (e.g., THF, DMF) enhance reaction homogeneity.
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Catalysis: Lewis acids (e.g., DMAP) may accelerate carbamate formation .
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Purification: Chromatography or recrystallization ensures high purity (>95%) for pharmaceutical applications.
Applications in Organic Synthesis and Drug Discovery
Role as a Building Block
The formyl group’s electrophilicity enables nucleophilic additions (e.g., Grignard reactions, reductive aminations), while the Boc-protected amine serves as a masked amino group for peptide coupling . Key transformations include:
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Aldol Condensations: Formation of α,β-unsaturated carbonyl compounds for heterocycle synthesis.
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Reductive Amination: Conversion to secondary amines for bioactive molecule assembly.
Medicinal Chemistry Applications
The compound’s utility in drug discovery is exemplified by its incorporation into:
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Protease Inhibitors: The cyclopentane scaffold mimics peptide backbones, aiding in inhibitor design.
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Anticancer Agents: Formyl-directed conjugation with cytotoxic moieties (e.g., doxorubicin) enhances tumor targeting .
Comparison with Structural Analogues
tert-Butyl N-(2-formylcyclopentyl)carbamate
This analogue (MW = 213.27 g/mol) differs in the formyl group’s position (2- vs. 3-cyclopentyl), altering steric and electronic profiles. The 3-substituted derivative exhibits enhanced reactivity in aldol reactions due to reduced steric hindrance.
Bicyclohexane Derivatives
Compounds like tert-butyl N-(1-formyl-2-bicyclo[3.1.0]hexanyl)carbamate (CAS: 2411292-69-6) feature fused ring systems, offering rigidity for conformational restriction in drug design.
Compound | Molecular Formula | Key Feature | Application |
---|---|---|---|
tert-Butyl N-(3-formylcyclopentyl)carbamate | 3-formyl group | Peptide mimetics | |
tert-Butyl N-(2-formylcyclopentyl)carbamate | 2-formyl group | Steroid synthesis | |
Bicyclo[3.1.0]hexanyl derivative | Fused ring system | Kinase inhibitors |
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